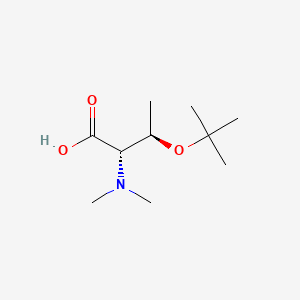
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is an organic compound with a unique structure that includes a tert-butoxy group, a dimethylamino group, and a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the dimethylamino group: This step involves the reaction of a suitable precursor with dimethylamine, often under basic conditions to facilitate nucleophilic substitution.
Formation of the butanoic acid backbone: This can be synthesized through various methods, including the oxidation of butanol or the hydrolysis of butyl esters.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.
化学反应分析
Types of Reactions
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy and dimethylamino groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
(2S,3R)-3-(tert-butoxy)-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
(2S,3R)-3-(tert-butoxy)-2-(ethylamino)butanoic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.
(2S,3R)-3-(tert-butoxy)-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is unique due to the presence of both tert-butoxy and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
属性
分子式 |
C10H21NO3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
(2S,3R)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-7(14-10(2,3)4)8(9(12)13)11(5)6/h7-8H,1-6H3,(H,12,13)/t7-,8+/m1/s1 |
InChI 键 |
DGXPEQAYAJNYSK-SFYZADRCSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C)OC(C)(C)C |
规范 SMILES |
CC(C(C(=O)O)N(C)C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















